molecular formula C12H18N2OS B188354 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 301321-98-2

2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B188354
CAS No.: 301321-98-2
M. Wt: 238.35 g/mol
InChI Key: OAPRCRIUXLGPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis

Molecular Architecture and IUPAC Nomenclature

The compound features a bicyclic system comprising a seven-membered cycloheptane ring fused to a thiophene moiety. The IUPAC name, 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide , reflects its substituents:

  • Amino group at position 2 of the thiophene ring.
  • N-ethylcarboxamide at position 3.
  • Tetrahydro designation for the saturated cycloheptane component.

Molecular Formula : C₁₂H₁₈N₂OS
Molecular Weight : 238.35 g/mol.

Key Structural Features:
  • Fused Ring System : Cycloheptane (chair conformation) fused to thiophene (planar).
  • Substituent Effects : The carboxamide group introduces polarity, while the ethyl chain enhances lipophilicity.

Crystallographic Characterization

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 9.5956 Å
  • b = 9.5607 Å
  • c = 13.7226 Å
  • β = 90.0°.

Conformational Stability :

  • The cycloheptane adopts a twist-chair conformation , minimizing steric strain.
  • Intramolecular hydrogen bonds between the amino group (N–H) and carbonyl oxygen (C=O) stabilize the structure.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):
  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • δ 1.50–1.80 ppm (m, 6H, cycloheptane CH₂).
    • δ 2.60–2.85 ppm (m, 4H, cycloheptane CH₂ adjacent to thiophene).
    • δ 3.25 ppm (q, 2H, N–CH₂–CH₃).
    • δ 6.90 ppm (s, 2H, NH₂).
  • ¹³C NMR (DMSO-d₆, 101 MHz) :

    • δ 27.5–32.2 ppm (cycloheptane carbons).
    • δ 122.0 ppm (C-3 thiophene).
    • δ 167.5 ppm (C=O).
Infrared (IR) Spectroscopy:
  • ν(C=O) : 1650–1680 cm⁻¹ (carboxamide stretch).
  • ν(N–H) : 3300–3450 cm⁻¹ (amine and amide bands).
Mass Spectrometry:
  • ESI-MS : m/z 239.1 [M+H]⁺ (calculated 238.35).

Computational Chemistry Predictions

Density Functional Theory (DFT) Analysis:
  • B3LYP/6-311++G(d,p) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.
  • Natural Bond Orbital (NBO) Analysis :
    • Strong hyperconjugation between the lone pair of the amino group and the σ*(C–S) orbital (E² = 15.2 kcal/mol).

Properties

IUPAC Name

2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-14-12(15)10-8-6-4-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPRCRIUXLGPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389337
Record name 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301321-98-2
Record name 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-299412 involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclo[2.2.1]heptane ring system: This is typically achieved through a Diels-Alder reaction.

    Introduction of the acetamide group: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with an appropriate acylating agent.

    Attachment of the 3-chloro-4-(difluoromethoxy)phenyl group: This is usually done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of WAY-299412 would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-299412 can undergo several types of chemical reactions, including:

    Oxidation: This can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Applications in Pharmaceuticals

  • Drug Development
    • The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
    • Case Study: Research has indicated that derivatives of this compound exhibit significant activity against certain types of cancer cells. For example, modifications to the carboxamide group have been linked to enhanced anti-tumor properties.
  • Neuropharmacology
    • There is ongoing research into the neuropharmacological effects of compounds similar to 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. Preliminary studies suggest potential benefits in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Applications in Organic Synthesis

  • Synthetic Intermediates
    • The compound serves as a crucial building block in organic synthesis processes. Its reactivity allows it to participate in various chemical reactions, making it valuable for creating complex molecules.
    • Data Table: Common Reactions Involving this compound
    Reaction TypeDescriptionOutcome
    AlkylationReaction with alkyl halidesFormation of alkyl derivatives
    AcylationReaction with acyl chloridesFormation of amides
    CyclizationCyclization with other nucleophilesFormation of cyclic compounds
  • Agrochemicals
    • The compound is also explored for its potential use in agrochemicals. Its structural characteristics may lead to the development of new pesticides or herbicides.
    • Case Study: Research has shown that certain derivatives can effectively control pest populations while minimizing environmental impact.

Mechanism of Action

WAY-299412 exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of Hsp90 client proteins, which are often involved in cell growth and survival pathways .

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

The ethyl group in NSC727447 is a key determinant of its activity. Structural analogs with alternative substituents exhibit varied pharmacological profiles:

  • This compound showed 80% yield and distinct NMR shifts (δ = 6.95–7.05 ppm for aromatic protons) .
  • Compound 40 (2-(4-Methoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide): The 4-methoxybenzamido group introduces electron-donating effects, altering solubility and metabolic stability. Synthesized in 34% yield, it demonstrated anti-influenza activity via polymerase subunit disruption .
  • This analog was synthesized via carbodiimide coupling .

Table 1: Substituent Effects on Pharmacological Properties

Compound Substituent (R) Biological Activity Yield/NMR Shifts Reference
NSC727447 Ethyl HIV RNase H inhibition (IC50 ~ µM) δ = 2.55–3.40 (cycloheptane CH2)
Compound 27 Pyridin-2-yl Antiviral (mechanism unspecified) 80% yield; δ = 6.95–7.05 (aromatic)
Compound 40 4-Methoxybenzamido Anti-influenza 34% yield; δ = 1.40–1.60 (CH2)
Compound 9 4-Chlorobenzoyl HIV RNase H inhibition Method B synthesis

Functional Group Modifications

  • Ethyl Ester Derivatives: Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 40106-13-6) replaces the carboxamide with an ester, reducing hydrogen-bonding capacity. This derivative serves as a precursor in drug synthesis .
  • ACS03 (2-((6-Chloro-2-methoxyacridin-9-yl)amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile): Hybridization with an acridine moiety confers antitumor activity (IC50 = 23.11 µM against HCT-116 cells), demonstrating the scaffold's versatility .

Pharmacokinetic and Mechanistic Differences

  • NSC727448 (N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide): A structurally distinct vinylogous urea with comparable RNase H inhibition but reduced potency against HIV-2, highlighting substituent-dependent selectivity .
  • Compound VIe (2-(4-Phenylpiperazin-1-yl)acetamido derivative): Incorporation of a piperazine ring improves solubility (60% yield) and may enhance CNS penetration due to increased basicity .

Biological Activity

2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cycloheptathiophene core, which is known for its unique electronic properties and biological activities. The molecular formula is C12H18N2OSC_{12}H_{18}N_{2}OS with a molecular weight of 238.35 g/mol. The compound is available in solid form with a purity of 95% .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of compounds related to the cyclohepta[b]thiophene scaffold. For instance, a study evaluated various derivatives against non-small cell lung cancer (A549) cells and found that certain derivatives exhibited significant growth inhibition with submicromolar GI50 values .

Case Study: Anticancer Activity

A specific derivative of the cyclohepta[b]thiophene series demonstrated potent anticancer activity in multiple cell lines:

  • OVACAR-4 : GI50 = 2.01 μM
  • OVACAR-5 : GI50 = 2.27 μM
  • CAKI-1 : GI50 = 0.69 μM
  • T47D : GI50 = 0.362 μM

These results indicate a broad-spectrum efficacy against various cancer cell lines with minimal cytotoxicity towards normal cells .

The mechanism underlying the antiproliferative effects of these compounds appears to involve:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in A549 cells was observed, indicating disruption in cell cycle progression.
  • Apoptosis Induction : Activation of caspases (3, 8, and 9) was confirmed, suggesting that these compounds promote apoptosis through intrinsic pathways.
  • Inhibition of Tubulin Polymerization : The ability to inhibit tubulin polymerization may explain the observed antiproliferative effects .

Comparative Biological Activity Data

The following table summarizes the biological activity data for various derivatives related to the cyclohepta[b]thiophene structure:

CompoundCell LineGI50 (μM)LC50 (μM)Mechanism
Compound 17A5490.362>100Apoptosis induction
Compound XOVACAR-42.01>100Cell cycle arrest
Compound YCAKI-10.69>100Tubulin inhibition
Compound ZT47D0.362>100Apoptosis induction

Q & A

Q. What are common synthetic routes for 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide derivatives?

Derivatives are synthesized via Method C , starting from intermediates such as 32 or 33 (e.g., 2-chloro-4-fluorobenzoyl chloride, cyclohexanecarbonyl chloride). Reactions typically proceed under reflux conditions, followed by purification via flash chromatography (e.g., chloroform-methanol or cyclohexane-ethyl acetate mixtures), yielding 25–34% . Key steps include acylation of the amino group and crystallization from solvents like ethanol or ether.

Q. How is the crystal structure of this compound and its derivatives characterized?

X-ray crystallography using SHELXS97 for structure solution and SHELXL97 for refinement is standard. The cycloheptyl ring adopts a distorted chair conformation (RMS deviations: 0.2345–0.2302 Å), and intramolecular O–H⋯N hydrogen bonds form planar S(6) loops. Data collection employs Agilent SuperNova diffractometers with multi-scan absorption corrections .

Q. What biological activities are associated with this compound?

It acts as a moderate inhibitor of HIV-1/2 RNase H activity (IC₅₀ ~10–50 μM), disrupting viral replication by targeting the reverse transcriptase p51 subunit. Derivatives also inhibit influenza polymerase subunit interactions (IC₅₀ values: 1–10 μM), validated via enzymatic assays and structural docking .

Advanced Research Questions

Q. How can low synthesis yields for derivatives be optimized?

Yield optimization involves:

  • Reagent stoichiometry adjustments : Increasing acyl chloride equivalents (1.5–2.0 eq.) improves acylation efficiency.
  • Temperature control : Reactions at 0–5°C minimize side-product formation (e.g., hydrolysis of acyl chlorides).
  • Purification : Gradient flash chromatography (e.g., 10–30% ethyl acetate in petroleum ether) enhances separation of polar byproducts .

Q. How to resolve crystallographic data discrepancies, such as disordered solvent molecules or twinning?

  • Absorption correction : Apply multi-scan methods (e.g., CrysAlis PRO) to mitigate anisotropic effects.
  • Validation tools : Use PLATON to check for twinning (Hooft/York parameters) and SHELXL 's TWIN/BASF commands for refinement.
  • Hydrogen bonding analysis : Compare intramolecular O–H⋯N bond lengths (e.g., 2.12–2.35 Å) to identify conformational flexibility .

Q. What strategies are used to design mutants for elucidating RNase H inhibition mechanisms?

  • Site-directed mutagenesis : Target conserved residues (e.g., Q475, Y501 in HIV-1 RT p51) to disrupt inhibitor binding.
  • Activity assays : Compare IC₅₀ values of inhibitors (e.g., NSC727447) against wild-type vs. mutants (e.g., Q475A) to map binding sites.
  • Molecular dynamics simulations : Analyze hydrogen-bonding networks between the compound and RNase H active sites .

Q. How to address contradictions in structure-activity relationship (SAR) data for influenza inhibitors?

  • Substituent screening : Test derivatives with electron-withdrawing (e.g., nitro, chloro) vs. donating (e.g., methoxy) groups at the benzamide position.
  • Crystallographic overlay : Superimpose inhibitor-bound polymerase subunit structures (PDB IDs: 4WSB, 6QXR) to identify steric clashes or favorable interactions.
  • Statistical modeling : Use multivariate regression to correlate substituent hydrophobicity (logP) with IC₅₀ values .

Methodological Tables

Q. Table 1. Representative Synthesis Yields of Derivatives

DerivativeReagentYield (%)Purification MethodRef.
72-Chloro-4-fluorobenzoyl chloride25Ethyl acetate/cyclohexane
82,4-Dichlorobenzoyl chloride30Ethanol crystallization
404-Methoxybenzoyl chloride34Ether precipitation

Q. Table 2. Key Crystallographic Parameters

ParameterValueRef.
Space groupOrthorhombic, Pbca
Unit cell (Å)a=13.5472, b=14.4747, c=35.7902
R-factorR₁=0.054, wR₂=0.161
Intramolecular H-bondO–H⋯N: 1.86 Å, 153°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.